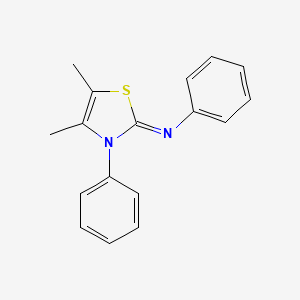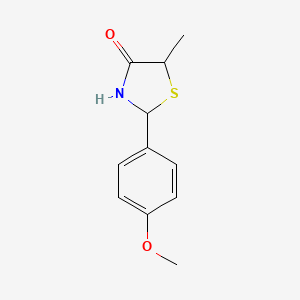![molecular formula C18H14N4 B1660804 6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine CAS No. 83657-48-1](/img/structure/B1660804.png)
6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b][1,2,4]triazine derivatives typically involves the condensation of aminotriazines with aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of 4,5-dihydroxyimidazolidin-2-ones with thiosemicarbazide under acidic catalysis . Another approach involves the alkylation of perhydroimidazo[4,5-e][1,2,4]triazine-3-thiones with haloacetic acids .
Industrial Production Methods: Industrial production of these compounds often employs scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. The use of palladium-catalyzed reactions for regioselective arylation is one such method that has been demonstrated on a multi-kilogram scale .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,2-b][1,2,4]triazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, haloacetic acids.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-b][1,2,4]triazine derivatives, which can exhibit different biological activities depending on the substituents .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of imidazo[1,2-b][1,2,4]triazine derivatives varies depending on their specific biological target. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding. Others may modulate receptor activity by binding to specific receptor sites and altering their conformation .
Comparaison Avec Des Composés Similaires
Imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazines: These compounds share a similar core structure but differ in the presence of a thiazole ring.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: These derivatives have a fused benzene ring, which can alter their biological activity.
Imidazo[1,2-a]pyridine: Another class of heterocyclic compounds with similar biological activities but different structural features.
Uniqueness: 6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern, which can significantly influence its biological activity and selectivity towards different molecular targets.
Propriétés
Numéro CAS |
83657-48-1 |
|---|---|
Formule moléculaire |
C18H14N4 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C18H14N4/c1-13-7-9-15(10-8-13)17-12-22-18(20-17)19-11-16(21-22)14-5-3-2-4-6-14/h2-12H,1H3 |
Clé InChI |
DLJZAJAESRGUNM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


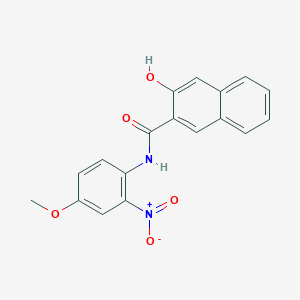
![4-Quinolinecarboxamide, 2-phenyl-N-[1-(4-pyridinyl)ethyl]-](/img/structure/B1660723.png)
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-](/img/structure/B1660724.png)

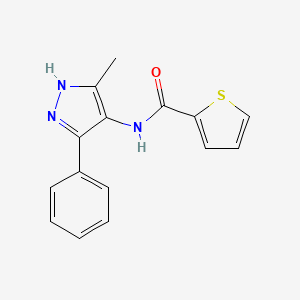

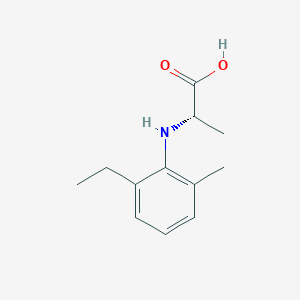

![3-[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]sulfanylpropanenitrile](/img/structure/B1660738.png)



